4-Phenylpiperazine-1-carboximidamide sulfate is a chemical compound with significant relevance in both organic synthesis and pharmacological research. It serves as a versatile reagent and reference standard in various scientific applications, particularly in the fields of medicinal chemistry and biochemistry. The compound's structure features a piperazine ring substituted with a phenyl group and a carboximidamide functional group, which contributes to its unique chemical properties and biological activities.
The compound is cataloged under the chemical identifier 24360-08-5 and has been documented in various chemical databases, including PubChem and BenchChem. Its synthesis and applications have been explored in numerous scientific studies, highlighting its importance in pharmaceutical research and development .
4-Phenylpiperazine-1-carboximidamide sulfate is classified as an organic compound, specifically a piperazine derivative. Its classification is further defined by its functional groups, which include a carboximidamide and sulfate moiety. These classifications are critical for understanding the compound's reactivity and potential applications.
The synthesis of 4-Phenylpiperazine-1-carboximidamide sulfate can be achieved through several methods. A common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method typically includes:
The synthesis requires careful control of reaction conditions, including temperature and solvent choice, to optimize yields and purity. Analytical techniques such as high-performance liquid chromatography (HPLC) are often employed to monitor the progress of the reaction and assess the purity of the final product.
The molecular structure of 4-Phenylpiperazine-1-carboximidamide sulfate can be represented by its InChI string:
This structure indicates the presence of a piperazine ring with specific substituents that influence its chemical behavior .
Key structural data include:
4-Phenylpiperazine-1-carboximidamide sulfate participates in various chemical reactions:
The outcomes of these reactions depend significantly on reaction conditions such as temperature, solvent system, and concentration of reactants. Each reaction pathway offers opportunities for synthesizing various derivatives that may exhibit different biological activities.
The mechanism of action for 4-Phenylpiperazine-1-carboximidamide sulfate primarily involves its role as a ligand for specific receptors within biological systems. It modulates receptor activity, influencing downstream signaling pathways that can result in various physiological effects.
Upon binding to its target receptors, the compound can alter receptor conformation or activity levels, impacting neurotransmitter release or receptor-mediated signaling cascades. This mechanism is particularly relevant in neurological contexts where modulation of receptor activity can affect conditions such as anxiety or depression .
4-Phenylpiperazine-1-carboximidamide sulfate exhibits several notable physical properties:
Key chemical properties include:
Relevant data from studies indicate that these properties make it suitable for use in various synthetic applications .
4-Phenylpiperazine-1-carboximidamide sulfate has diverse applications across scientific fields:
These applications highlight the compound's versatility and importance within both academic research and industrial contexts .
TAAR1 has emerged as a high-value therapeutic target due to its ability to normalize pathological neurotransmission without inducing the motoric or metabolic liabilities associated with conventional D2 receptor antagonists. Preclinical studies using selective agonists (e.g., RO5256390, RO5166017) demonstrate efficacy across multiple behavioral domains:
Table 1: Therapeutic Applications of TAAR1 Agonists in CNS Disorders
Disorder | Preclinical/Clinical Compound | Key Mechanism | Functional Outcome |
---|---|---|---|
Schizophrenia | Ulotaront (SEP-363856) | TAAR1/5-HT1A agonism | Reversal of positive/negative symptoms |
Substance Use | RO5263397 | TAAR1 partial agonism | Reduced cocaine self-administration |
Cognitive Impairment | RO5256390 | NMDA receptor trafficking modulation | Rescue of Aβ-induced synaptic deficits |
Metabolic Syndrome | Ralmitaront (RO6889450) | Pancreatic TAAR1 activation | Enhanced glucose-dependent insulin secretion |
TAAR1 agonists exhibit distinct pharmacophores centered on a basic amine moiety and an aromatic system, linked by a spacer of variable length and flexibility [2] [10]. Key structural determinants for agonism include:
Species differences critically impact ligand pharmacology. For example, 3-iodothyronamine exhibits 10-fold higher potency at rat versus human TAAR1, attributed to non-conserved residues (e.g., Leu102 in humans vs. Phe102 in rodents) [6] [10]. Synthetic agonists like RO5256390 overcome this limitation through optimized van der Waals contacts with Ile104 and Val184 in hTAAR1 [2] [8].
Table 2: Structural Features of TAAR1 Ligand Classes
Ligand Class | Prototype Compound | Key Structural Motifs | hTAAR1 EC50 |
---|---|---|---|
Phenethylamines | β-Phenylethylamine | Unsubstituted phenyl + ethylamine chain | ~1,500 nM |
Oxazolines | RO5166017 | Amino-oxazoline core + naphthalene ring | 58 nM |
Biguanides | SET2 derivatives | Phenylpiperazine + biguanide spacer | ~5 μM |
Amidino-Piperazines | 4-Phenylpiperazine-1-carboximidamide | Phenylpiperazine + amidinium group | 20–160 nM |
4-Phenylpiperazine-1-carboximidamide sulfate (CAS 24360-08-5) exemplifies a scaffold simplification strategy applied to earlier biguanide-based TAAR1 agonists [2] [4]. Its design leverages:
Functional assays confirm full agonism at hTAAR1 (efficacy = 85–100% vs. tyramine) with minimal cytotoxicity (CC50 >80 μM) [2]. Docking studies predict extended interactions with hTAAR1’s secondary binding pocket via the sulfonate group, a feature absent in murine TAAR1, explaining its human-selective pharmacology [3] [8].
Table 3: Key Analogs of 4-Phenylpiperazine-1-carboximidamide Sulfate
Substituent | EC50 (nM) | Efficacy (% Max Response) | Cytotoxicity (CC50) |
---|---|---|---|
None (parent) | 160 | 92% | >80 μM |
2-CH3 | 30 | 98% | >80 μM |
2-OCH3 | 93 | 95% | >80 μM |
2,3-diCl | 20 | 100% | >80 μM |
The emergence of 4-phenylpiperazine-1-carboximidamide sulfate underscores a broader trend in TAAR1 therapeutics: leveraging scaffold simplification to enhance potency and species selectivity while retaining favorable drug-like properties. Future directions include elucidating its functional selectivity (Gs vs. Gq coupling) and in vivo efficacy in models of monoaminergic dysregulation [2] [10].
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2